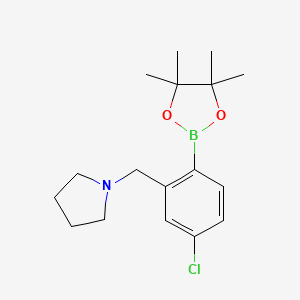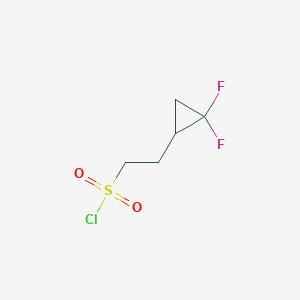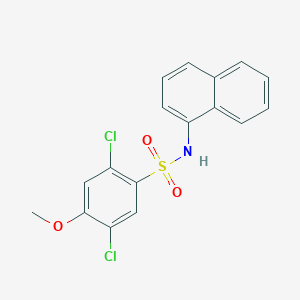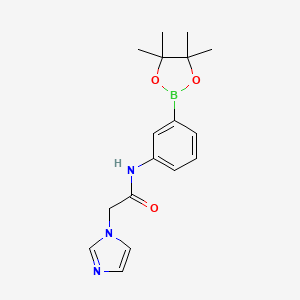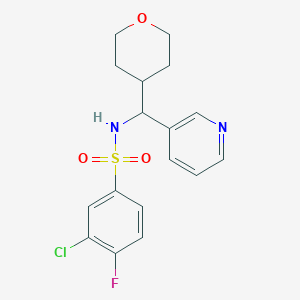
3-chloro-4-fluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or issues encountered during the synthesis .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, as determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Scientific Research Applications
Antimalarial Activity
The synthesis and evaluation of pyrazolopyridine-sulfonamide derivatives, including those with structural similarities to 3-chloro-4-fluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide, have been studied for their antimalarial activity. Specifically, these derivatives exhibit in vitro activity against the chloroquine-resistant Plasmodium falciparum clone W2, highlighting the potential for these compounds in antimalarial drug development (Silva et al., 2016).
Metal Coordination Properties
Research into N-[2-(Pyridin-2-yl)ethyl]-derivatives of sulfonamides, including those structurally related to the subject compound, emphasizes their utility in metal coordination. These studies provide insights into the molecular and supramolecular structures of such compounds, underscoring their potential applications in materials science and coordination chemistry (Jacobs et al., 2013).
Antidiabetic Agents
Fluoropyrazolesulfonylurea and thiourea derivatives have been synthesized and evaluated as potential antidiabetic agents. These compounds, including cyclic sulfonylthiourea derivatives, exhibit significant antidiabetic activity, suggesting their potential as leads for future drug discovery in the treatment of diabetes (Faidallah et al., 2016).
Peripheral Benzodiazepine Receptor Studies
The development of fluoropyrazoles and pyrimidines for studying the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET) highlights another application. These studies aim at improving our understanding of PBR expression in neurodegenerative disorders, indicating the potential of such compounds in neuroscience research and diagnosis (Fookes et al., 2008).
CCR5 Antagonists for HIV-1 Prevention
Methylbenzenesulfonamide derivatives have been explored for their potential as CCR5 antagonists, aiming at the prevention of human HIV-1 infection. This research underscores the therapeutic potential of these compounds in combating HIV-1, highlighting the importance of such molecules in antiviral research (Cheng De-ju, 2015).
Mechanism of Action
properties
IUPAC Name |
3-chloro-4-fluoro-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c18-15-10-14(3-4-16(15)19)25(22,23)21-17(12-5-8-24-9-6-12)13-2-1-7-20-11-13/h1-4,7,10-12,17,21H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFLKCANVJGMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2978678.png)
![5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2978681.png)
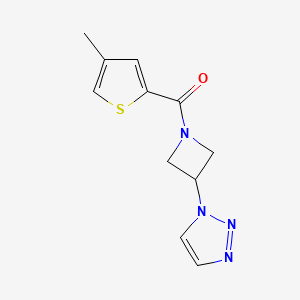
![N'-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2978683.png)
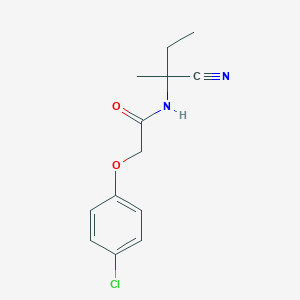

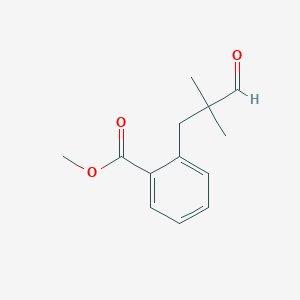
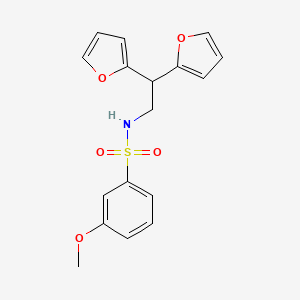
![5-[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine](/img/structure/B2978692.png)
